Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-
Overview
Description
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- is a nitrogen-based heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is characterized by the presence of a carboxaldehyde group at the first position and a methyl group at the sixth position on the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- can be achieved through various methods. One common approach involves the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another method includes multicomponent reactions that improve atom economy, selectivity, and yield of the product .
Industrial Production Methods
Industrial production of this compound often employs green synthetic approaches, such as solvent-free reaction conditions and the use of eco-friendly catalysts. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Eco-friendly and reusable catalysts are often employed in green synthesis.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the carboxaldehyde and methyl groups.
6-Methylquinoline: Similar in structure but does not have the tetrahydro or carboxaldehyde groups.
Quinoline: The parent compound, which lacks the tetrahydro, carboxaldehyde, and methyl groups.
Uniqueness
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxaldehyde group enhances its ability to participate in various chemical reactions, while the methyl group at the sixth position influences its biological interactions .
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-5-11-10(7-9)3-2-6-12(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZQSPULDOYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188401 | |
Record name | Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34847-16-0 | |
Record name | 3,4-Dihydro-6-methyl-1(2H)-quinolinecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034847160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC162302 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDRO-6-METHYL-1(2H)-QUINOLINECARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D6VG6EVG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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